molecular formula C24H26N2O5 B4171430 N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B4171430
M. Wt: 422.5 g/mol
InChI Key: NETFHSOKKHLEJN-UHFFFAOYSA-N
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Description

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-methoxyphenylamine with a suitable carbonyl compound to form an intermediate, which is then reacted with a spirocyclic lactone to yield the final product. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-30-20-8-4-3-7-19(20)26-22(28)16-9-11-17(12-10-16)25-23(29)18-15-21(27)31-24(18)13-5-2-6-14-24/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETFHSOKKHLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)OC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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